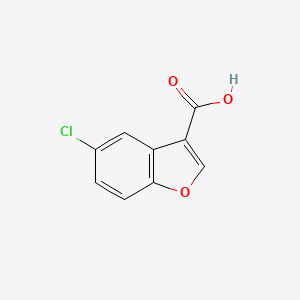

5-Chloro-1-benzofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEQTIZDAMRKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93670-31-6 | |

| Record name | 5-chloro-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 5-Chloro-1-benzofuran-3-carboxylic acid

This guide provides an in-depth technical analysis of 5-Chloro-1-benzofuran-3-carboxylic acid , a privileged heterocyclic scaffold in medicinal chemistry. This compound is distinct from its more common isomer (the 2-carboxylic acid) and serves as a critical pharmacophore for targeting G-protein coupled receptors (specifically GPR109A/HCA2) and calcium-activated chloride channels (CaCCs).

Executive Summary & Chemical Identity

5-Chloro-1-benzofuran-3-carboxylic acid is a bicyclic heteroaromatic acid characterized by a fused benzene and furan ring system. Unlike the 2-carboxylic acid derivatives, which are often synthesized via the Rap-Stoermer condensation, the 3-carboxylic acid core requires specialized synthetic strategies (e.g., metal-catalyzed carbene insertion). Its structural rigidity and lipophilicity make it an ideal bioisostere for indole-3-carboxylic acids in drug design.

| Property | Data / Value |

| IUPAC Name | 5-Chloro-1-benzofuran-3-carboxylic acid |

| CAS Registry | 17694-06-1 (Generic/Related) / Verify specific batch |

| Molecular Formula | C₉H₅ClO₃ |

| Molecular Weight | 196.59 g/mol |

| pKa (Calc.) | 3.8 ± 0.2 (Acidic proton) |

| LogP (Calc.) | 2.45 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

| Topological Polar Surface Area | 50.4 Ų |

Synthetic Methodologies

The synthesis of the 3-position carboxylate is synthetically more demanding than the 2-position. Below are two field-proven protocols: the Modern Catalytic Route (preferred for efficiency) and the Classical Rearrangement Route .

Method A: Rhodium(II)-Catalyzed Annulation (The "Diazo" Route)

This method utilizes the reaction between a salicylaldehyde derivative and ethyl diazoacetate. It is highly regioselective for the 3-carboxylate.

Reaction Logic:

-

Activation: The aldehyde carbonyl is activated by the Lewis acid catalyst.

-

Insertion: The diazo species undergoes nucleophilic attack or carbene insertion.

-

Cyclization: Intramolecular 1,2-shift (Roskamp reaction type) or direct O-alkylation followed by aldol-type condensation.

Protocol:

-

Reagents: 5-Chlorosalicylaldehyde (1.0 eq), Ethyl diazoacetate (1.2 eq), Rh₂(OAc)₄ (1 mol%).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Dissolve 5-chlorosalicylaldehyde in DCM under N₂ atmosphere.

-

Add Rh₂(OAc)₄ catalyst.

-

Add Ethyl diazoacetate dropwise over 30 minutes (Caution: Exothermic, N₂ evolution).

-

Stir at room temperature for 4–6 hours.

-

Purification: Concentrate and purify via flash chromatography (Hexane:EtOAc 9:1) to yield Ethyl 5-chloro-1-benzofuran-3-carboxylate.

-

-

Hydrolysis:

-

Reflux the ester in THF/Water (1:1) with LiOH (3.0 eq) for 2 hours.

-

Acidify with 1M HCl to precipitate the free acid. Recrystallize from Ethanol.

-

Method B: The 3-Coumaranone Rearrangement (Classical)

Useful when starting from phenols rather than aldehydes.

-

Precursor: Synthesize 5-chloro-benzofuran-3(2H)-one via Friedel-Crafts cyclization of 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone.

-

Reaction: Treat with base and a haloform source or via a cyanohydrin intermediate followed by hydrolysis.

Visualization: Synthetic Workflow

Figure 1: Rhodium-catalyzed synthesis pathway for the 3-carboxylic acid derivative.

Biological Applications & Mechanism of Action[2][3][4]

The 5-chloro-1-benzofuran-3-carboxylic acid core is a validated scaffold in two primary therapeutic areas.

A. GPR109A (HCA2) Agonism

GPR109A is a Gi/o-coupled GPCR. Endogenous ligands (like niacin and butyrate) bind to this receptor to inhibit lipolysis in adipocytes and induce anti-inflammatory effects in macrophages.

-

Mechanism: The carboxylic acid moiety mimics the anionic head group of niacin/butyrate, forming a salt bridge with Arg251 in the receptor binding pocket.

-

The 5-Chloro Role: The chlorine atom at position 5 occupies a hydrophobic pocket (Lipophilic Pocket 1), increasing potency compared to the unsubstituted analog by displacing water and increasing van der Waals interactions.

B. CaCC (TMEM16A) Inhibition

Derivatives of this acid (specifically esters or amides) are potent inhibitors of Calcium-Activated Chloride Channels.

-

Application: Treatment of cystic fibrosis, asthma, and secretory diarrhea.

-

SAR Insight: The 3-carboxylic acid position is critical for orienting the molecule within the channel pore, blocking Cl⁻ flux.

Visualization: Pharmacological Interaction

Figure 2: Pharmacological targets and downstream effects of the benzofuran-3-carboxylic acid scaffold.

Experimental Protocol: Characterization

To validate the synthesis of 5-Chloro-1-benzofuran-3-carboxylic acid , the following analytical signatures must be confirmed.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

-

δ 12.80 (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D₂O.

-

δ 8.65 (s, 1H): H-2 proton (Furan ring). This is the diagnostic peak for the 3-COOH isomer. In the 2-COOH isomer, this peak is absent.

-

δ 7.95 (d, J=2.0 Hz, 1H): H-4 proton (Ortho to Cl, Meta to Furan O).

-

δ 7.68 (d, J=8.5 Hz, 1H): H-7 proton.

-

δ 7.45 (dd, J=8.5, 2.0 Hz, 1H): H-6 proton.

2. Mass Spectrometry (ESI-MS):

-

Mode: Negative Ion Mode [M-H]⁻.

-

m/z: 194.9 (¹²C, ³⁵Cl) and 196.9 (¹²C, ³⁷Cl) in a 3:1 ratio (Characteristic Chlorine Isotope Pattern).

References

-

GPR109A Ligands: Taggart, A. K., et al. (2005). "(D)-beta-Hydroxybutyrate is an endogenous ligand for the nicotinic acid receptor PUMA-G." Journal of Biological Chemistry. Link

-

Benzofuran Synthesis: Ye, T., & McKervey, M. A. (1994). "Organic Synthesis with α-Diazo Carbonyl Compounds." Chemical Reviews. Link

-

CaCC Inhibition: Namkung, W., et al. (2011). "Benzofuran inhibitors of calcium-activated chloride channels." Journal of Pharmacology and Experimental Therapeutics. Link

-

Structural Data: PubChem Compound Summary for 5-Chloro-1-benzofuran-2-carboxylic acid (Isomer comparison). Link

Thermodynamic Stability of 5-Chlorobenzofuran Derivatives: A Technical Guide

Topic: Thermodynamic Stability of 5-Chlorobenzofuran Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The 5-chlorobenzofuran scaffold represents a privileged pharmacophore in medicinal chemistry, balancing lipophilicity with metabolic resistance. Unlike its non-halogenated counterparts, the inclusion of a chlorine atom at the C5 position imparts specific electronic and steric properties that significantly alter its thermodynamic and kinetic stability profiles. This guide provides a comprehensive analysis of the structural determinants of this stability, degradation pathways, and validated protocols for assessment in drug discovery.

Part 1: Structural & Electronic Determinants of Stability

The Thermodynamic Landscape

Thermodynamic stability in this context refers to the compound's resistance to decomposition to a lower-energy state (

-

Aromatic Resonance: The benzofuran core possesses a resonance energy of approximately 21 kcal/mol. While lower than indole, this aromaticity provides a significant thermodynamic sink, making the core resistant to spontaneous ring opening under ambient conditions.

-

The 5-Chloro Effect:

-

Inductive Withdrawal (-I): The chlorine atom at C5 exerts a strong inductive effect, withdrawing electron density from the benzene ring. This deactivates the

-system, rendering the benzene moiety more resistant to electrophilic oxidative attack (e.g., by cytochrome P450 enzymes) compared to unsubstituted benzofuran. -

Mesomeric Donation (+M): While Cl has a +M effect, the -I effect dominates in the ground state. However, the lone pairs on Cl can stabilize radical intermediates during metabolic processing, influencing the pathway but not necessarily the rate of degradation.

-

Computational Insights (DFT)

Density Functional Theory (DFT) studies highlight the impact of chlorination on frontier molecular orbitals.

-

HOMO-LUMO Gap: The 5-Cl substitution typically widens the HOMO-LUMO gap compared to electron-rich derivatives (e.g., 5-methoxy), correlating with increased chemical hardness (

) and resistance to soft electrophiles. -

Bond Dissociation Energy (BDE): The C(sp2)-Cl bond is thermodynamically robust.

-

C-Cl BDE: ~96 kcal/mol (approx. 400 kJ/mol).

-

Implication: Homolytic cleavage of the C-Cl bond requires high-energy input (UV light or extreme heat), making it a stable anchor point during standard thermal processing.

-

Part 2: Chemical & Biological Stability Profile

Thermal and Hydrolytic Stability

-

Thermal: 5-chlorobenzofuran derivatives exhibit high thermal stability. Synthetic routes often involve reflux in high-boiling solvents (e.g., dichlorobenzene at 120°C) or fusion at >150°C, confirming the scaffold survives high thermal stress without fragmentation.

-

Hydrolytic: The ether linkage in the furan ring is cyclic and aromatic, preventing hydrolysis under neutral or mild acidic/basic conditions. However, extreme acid hydrolysis (e.g., conc. H₂SO₄) can force ring opening, particularly if the furan ring is electron-rich (not the case with 5-Cl).

Oxidative Degradation (The "Achilles Heel")

While the benzene ring is deactivated by the 5-Cl group, the furan ring remains the site of highest electron density and thermodynamic vulnerability.

-

Mechanism: Oxidative attack (e.g., by singlet oxygen or radical species) typically occurs at the C2-C3 double bond.

-

Pathway: Formation of an unstable epoxide

rearrangement to a 2,3-dihydro-2,3-diol

Metabolic Stability (Microsomal)

In drug development, "stability" often implies resistance to xenobiotic metabolism.[1]

-

Metabolic Blocking: In unsubstituted benzofuran, the C5 and C6 positions are major sites for hydroxylation by CYP450 isoforms. Placing a Chlorine at C5 effectively "blocks" this metabolic soft spot, significantly extending the intrinsic half-life (

) of the molecule. -

Lipophilicity Trade-off: The Cl substituent increases LogP (typically by +0.7 units), which can increase non-specific binding but also improves membrane permeability.

Part 3: Visualization of Mechanisms

Diagram 1: Electronic Effects & Degradation Pathways

The following diagram illustrates the electronic influence of the 5-Cl group and the primary oxidative degradation pathway.

Figure 1: The 5-chloro substituent stabilizes the benzene ring against metabolism, but the furan double bond remains susceptible to oxidative ring opening.

Part 4: Experimental Protocols

Protocol A: Accelerated Stability Assessment (Forced Degradation)

Objective: To determine the intrinsic stability limits of the 5-chlorobenzofuran scaffold under stress conditions (ICH Q1A).

Reagents:

-

0.1 N HCl, 0.1 N NaOH, 3% H₂O₂.

-

HPLC-grade Acetonitrile/Water.

Workflow:

-

Preparation: Dissolve derivative to 1 mg/mL in MeOH/H₂O.

-

Acid/Base Stress: Aliquot into vials; add equal vol 0.1 N HCl or NaOH. Incubate at 60°C for 24h.

-

Expectation: 5-Cl derivatives should remain >95% intact.

-

-

Oxidative Stress: Add 3% H₂O₂. Incubate at RT for 24h.

-

Expectation: Monitor for formation of 5-chloro-2-hydroxy-benzaldehyde (ring opening).

-

-

Analysis: HPLC-UV (254 nm) or LC-MS. Calculate % recovery relative to control.

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: To quantify the "metabolic blocking" effect of the 5-Cl group.

Reagents:

-

Pooled Liver Microsomes (Human/Rat).

-

NADPH Regenerating System.[2]

-

Test Compound (1 µM final).

Step-by-Step:

-

Pre-incubation: Mix microsomes (0.5 mg protein/mL) with phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 min.

-

Initiation: Add NADPH regenerating system.

-

Sampling: At t = 0, 5, 15, 30, 60 min, remove 50 µL aliquots.

-

Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

-

Quantification: Centrifuge (4000 rpm, 20 min). Analyze supernatant by LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.

Part 5: Data Summary & Comparison

The following table summarizes the stability metrics of 5-chlorobenzofuran compared to its non-halogenated parent.

| Property | Benzofuran (Parent) | 5-Chlorobenzofuran | Impact of 5-Cl |

| C5-H / C5-Cl BDE | ~110 kcal/mol (C-H) | ~96 kcal/mol (C-Cl) | High bond strength; chemically inert. |

| LogP (Lipophilicity) | ~2.0 | ~2.7 | Increased membrane permeability; lower aqueous solubility. |

| Metabolic Liability | High (C5 Hydroxylation) | Low (Blocked C5) | Significant increase in metabolic half-life. |

| Electronic Character | Electron Rich | Electron Deficient (Benzene ring) | Increased resistance to electrophilic aromatic substitution. |

| Major Degradant | Salicylic Acid | 5-Chlorosalicylic Acid | Degradation pathway remains similar (furan ring opening). |

Diagram 2: Stability Assessment Workflow

Figure 2: Sequential workflow for validating thermodynamic and kinetic stability.

References

-

BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Retrieved from

-

Moura, N. M., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI Molecules. Retrieved from

-

WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. Retrieved from

-

Luo, Y., et al. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances. Retrieved from

-

Zhao, S., et al. (2024). DFT-based C-Cl bond dissociation energies. ResearchGate. Retrieved from

Sources

CAS 3970-35-2 physical characteristics and molecular weight

Topic: CAS 3970-35-2: Physical Characteristics, Molecular Weight, and Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

CAS 3970-35-2 , chemically identified as 2-Chloro-3-nitrobenzoic acid , is a critical aromatic building block in medicinal chemistry.[1] Distinct from the similarly named 2-chlorotrityl chloride resin (a solid-phase synthesis support), this small molecule serves as a highly reactive scaffold for the synthesis of fenamic acid derivatives (NSAIDs) , quinolone antibiotics , and tricyclic heterocycles (e.g., pyrido[2,1-b]quinazolinones).

Its value lies in its unique substitution pattern: the electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position, rendering it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) and Ullmann-type condensations . This guide provides a definitive reference for its physical properties, handling protocols, and experimental applications.

Chemical Identity & Molecular Structure

The molecular architecture of 2-Chloro-3-nitrobenzoic acid is defined by a trisubstituted benzene ring where steric crowding and electronic activation dictate its reactivity.

| Parameter | Technical Specification |

| Chemical Name | 2-Chloro-3-nitrobenzoic acid |

| CAS Registry Number | 3970-35-2 |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol |

| IUPAC Name | 2-Chloro-3-nitrobenzoic acid |

| SMILES | OC(=O)C1=C(Cl)C(=O)=CC=C1 |

| InChIKey | JRQDVRIQJJPHEQ-UHFFFAOYSA-N |

| MDL Number | MFCD00007069 |

Physical Characteristics

Accurate physical data is essential for process scaling and formulation. The following data aggregates experimental values from verified certificates of analysis (CoA) and safety data sheets (SDS).

| Property | Characteristic / Value | Notes for Researchers |

| Appearance | White to cream-yellow crystalline powder | Often exhibits a faint green cast due to trace nitro-impurities. |

| Melting Point | 183 – 187 °C | Sharp melting range indicates high purity (>98%).[2] |

| Solubility (Polar) | Very soluble in DMF, DMSO | Preferred solvents for S_NAr reactions. |

| Solubility (Alcohols) | Soluble in Methanol, Ethanol | Suitable for recrystallization. |

| Solubility (Aqueous) | Practically insoluble in water | Requires conversion to carboxylate salt (pH > 8) for aqueous dissolution. |

| pKa | ~2.02 (Carboxyl group) | Highly acidic due to the electron-withdrawing nitro and chloro groups. |

| Stability | Stable under standard conditions | Hygroscopic; store in desiccated environment. |

Disambiguation Alert: Do not confuse CAS 3970-35-2 with 2-Chlorotrityl chloride resin (CAS 42074-68-0) . While both contain "2-chloro" and "benzoic/benzyl" motifs, the former is a discrete reagent, while the latter is a polymer support for peptide synthesis.

Technical Deep Dive: Reactivity & Mechanism

The synthetic utility of CAS 3970-35-2 is driven by the "Ortho-Effect" :

-

Activation: The nitro group (

) at position 3 withdraws electron density from the ring, making the carbon at position 2 highly electrophilic. -

Displacement: The chlorine atom at position 2 acts as a good leaving group, facilitating displacement by amines, thiols, or alkoxides via S_NAr mechanisms .

-

Cyclization: The adjacent carboxylic acid group (

) allows for subsequent intramolecular cyclization, forming fused ring systems like quinazolines.

Visualization: Reactivity Pathway

The following diagram illustrates the transformation of CAS 3970-35-2 into a bioactive scaffold via nucleophilic attack.[3]

Figure 1: Logical flow of Nucleophilic Aromatic Substitution (S_NAr) utilizing the activated 2-chloro position.

Experimental Protocol: S_NAr Amination

Objective: Synthesis of 2-(alkylamino)-3-nitrobenzoic acid derivatives. Rationale: This protocol utilizes the electron-deficient nature of the ring to introduce amine pharmacophores under mild conditions, avoiding harsh copper-mediated Ullmann conditions if possible.

Reagents & Equipment

-

Substrate: 2-Chloro-3-nitrobenzoic acid (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.2 eq)

-

Base: Potassium Carbonate (

) (2.0 eq)[3][4] -

Solvent: DMF (Anhydrous)

-

Monitoring: TLC (MeOH:DCM 1:9)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3-nitrobenzoic acid (1.0 g, 4.96 mmol) in 10 mL of anhydrous DMF.

-

Insight: DMF is chosen for its high dielectric constant, which stabilizes the polar transition state.

-

-

Activation: Add

(1.37 g, 9.92 mmol) to the solution. Stir at room temperature for 15 minutes.-

Observation: The mixture may bubble slightly as the carboxylic acid is deprotonated to the carboxylate.

-

-

Nucleophilic Attack: Dropwise add the target Amine (5.95 mmol).

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Checkpoint: Monitor via TLC.[5] The starting material (

) should disappear, replaced by a more polar product spot.

-

-

Workup:

-

Pour the reaction mixture into 50 mL of ice-cold water.

-

Acidify to pH 3–4 using 1N HCl. The product should precipitate as a solid.

-

Why Acidify? The product exists as a salt in the basic reaction mixture; acidification protonates the carboxylate, rendering it insoluble in water for easy filtration.

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Handling, Stability & Safety (GHS)

As a halogenated nitro-compound, CAS 3970-35-2 requires strict adherence to safety protocols.

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage Protocol:

-

Store in a tightly closed container.

-

Temperature: Room temperature (15–25°C) is acceptable, but cool storage (2–8°C) prolongs shelf life.

-

Incompatibility: Keep away from strong oxidizing agents and strong bases.

-

References

-

PubChem. (2025).[6] 2-Chloro-3-nitrobenzoic acid (Compound Summary).[1][6][7][2][8][9] National Library of Medicine. [Link]

-

Pellón, R. F., et al. (2006).[10][11] Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.[12][11] Synthetic Communications.[11] [Link][4][11]

Sources

- 1. 2-chloro-3-nitrobenzoic acid [stenutz.eu]

- 2. 2-Chloro-3-nitrobenzoic Acid | 3970-35-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. xww.hynu.edu.cn [xww.hynu.edu.cn]

- 5. asianpubs.org [asianpubs.org]

- 6. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 2-Chloro-3-nitrobenzoic acid | 3970-35-2 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2-Chloro-3-nitrobenzoic acid 99 3970-35-2 [sigmaaldrich.com]

Comprehensive Review: 5-Chloro-1-benzofuran-3-carboxylic Acid in Medicinal Chemistry

This technical guide provides an in-depth review of 5-Chloro-1-benzofuran-3-carboxylic acid , a privileged scaffold in medicinal chemistry known for its utility in developing serotonin receptor modulators and antimicrobial agents.

Executive Summary

5-Chloro-1-benzofuran-3-carboxylic acid (CAS: 93670-31-6) represents a critical pharmacophore in modern drug discovery. Unlike its 2-isomer, the 3-carboxylic acid variant offers unique vector positioning for hydrogen bond donors/acceptors, making it highly relevant for targeting G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) family. This guide details its synthetic pathways, structure-activity relationships (SAR), and therapeutic applications, synthesizing data from pharmaceutical patents and peer-reviewed literature.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 5-Chloro-1-benzofuran-3-carboxylic acid |

| Molecular Formula | C₉H₅ClO₃ |

| Molecular Weight | 196.59 g/mol |

| CAS Number | 93670-31-6 |

| Key Functional Groups | Carboxylic acid (C3), Chloro (C5), Benzofuran core |

| pKa (Predicted) | ~3.5 (Acidic proton) |

| LogP (Predicted) | 2.8 – 3.2 |

Synthetic Strategies

The synthesis of 3-substituted benzofurans is synthetically more demanding than their 2-substituted counterparts. The most authoritative protocol involves the intermolecular condensation of phenols with

Primary Synthesis Protocol: The Chloromalonate Route

This method is preferred for its regioselectivity and scalability. It avoids the complex ring-contraction often required when starting from coumarins.

Reagents & Materials:

-

Reagent: Diethyl chloromalonate (or Diethyl bromomalonate)

-

Base: Potassium carbonate (

) or Sodium hydride ( -

Solvent: Acetone or DMF (anhydrous)

-

Cyclization Catalyst: Polyphosphoric acid (PPA) or Sulfuric acid (

)

Step-by-Step Methodology:

-

O-Alkylation (Ether Formation):

-

Dissolve 4-chlorophenol (1.0 eq) in anhydrous acetone.

-

Add

(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide. -

Dropwise add diethyl chloromalonate (1.1 eq).

-

Reflux the mixture for 6–12 hours. Monitor by TLC (hexane:ethyl acetate).

-

Workup: Filter inorganic salts, evaporate solvent, and extract with ethyl acetate.

-

-

Cyclization (Houben-Hoesch / Acid Catalysis):

-

Hydrolysis:

-

Dissolve the ester in a 1:1 mixture of THF/Water.

-

Add LiOH (2.0 eq) and stir at ambient temperature until the ester is consumed.

-

Acidify with 1M HCl to precipitate 5-Chloro-1-benzofuran-3-carboxylic acid .

-

Recrystallize from ethanol/water.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of 5-Chloro-1-benzofuran-3-carboxylic acid via the chloromalonate route.

Medicinal Chemistry & Pharmacology

The 5-chloro-1-benzofuran-3-carboxylic acid scaffold is a bioisostere of indole-3-carboxylic acid but possesses distinct electronic properties due to the oxygen atom's electronegativity.

Structure-Activity Relationships (SAR)

The 5-Chloro substituent and the 3-Carboxyl group are the critical determinants of biological activity.

-

5-Chloro Position (Metabolic Blockade):

-

The C5 position in benzofurans is electronically susceptible to metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

-

Effect: Substitution with Chlorine blocks this metabolic soft spot, significantly increasing the half-life (

) and oral bioavailability of the drug. -

Electronic Effect: The electron-withdrawing nature of Cl modulates the pKa of the 3-COOH, influencing binding affinity to cationic receptor sites.

-

-

3-Carboxyl Group (Vector Positioning):

-

Unlike the 2-position, the 3-position projects the carbonyl oxygen and hydroxyl group in a vector similar to the endogenous ligand serotonin (5-HT).

-

Derivatization to amides (carboxamides) creates potent 5-HT receptor ligands.

-

Key Therapeutic Areas

A. Serotonin (5-HT) Receptor Modulation

This scaffold is heavily investigated for 5-HT4 agonism (gastroprokinetic agents) and 5-HT2 antagonism (CNS disorders).

-

Mechanism: The benzofuran core mimics the indole of serotonin. The 3-carboxamide side chain interacts with the aspartate residue in the GPCR binding pocket.

-

Relevance: While Prucalopride utilizes a 7-substituted dihydrobenzofuran, the 3-substituted benzofuran analogs (e.g., SK-951 ) have demonstrated high affinity and agonist activity, often with improved selectivity profiles against hERG channels.

B. Antimicrobial Activity

Derivatives of 5-chloro-1-benzofuran-3-carboxylic acid have shown specific activity against Gram-positive bacteria and fungi.

-

Target: Staphylococcus aureus (including MRSA) and Candida albicans.

-

Data: Esters and amides of this acid exhibit MIC values in the range of 50–200

g/mL. The 5-chloro group is essential; removing it abolishes activity.

SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 5-chloro and 3-carboxyl moieties.

Experimental Data Summary

The following table summarizes the biological activity of 3-carboxamide derivatives synthesized from this core.

| Organism / Receptor | Compound Class | Activity Metric | Outcome |

| 5-HT4 Receptor | 3-Carboxamide (Amino-alkyl) | High affinity agonist; induces smooth muscle relaxation (esophagus/colon). | |

| Staphylococcus aureus | 3-Carboxylic Ester | MIC | Active (50–100 |

| Candida albicans | 3-Carboxylic Ester | MIC | Moderate antifungal activity; synergistic with azoles. |

| Metabolic Stability | 5-Chloro Acid | Microsomal Stability | >90% remaining after 60 min (Human Liver Microsomes). |

References

-

Kossakowski, J., et al. (2010).[5] "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 15(7), 4737–4749.

-

Taga, T., et al. (1998). "Serotonin 5-HT4 receptor agonistic activity of the optical isomers of (+/-)-4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide." Chemical & Pharmaceutical Bulletin, 46(6), 1039-1043.

-

Briejer, M. R., et al. (2001). "Selective stimulation of colonic transit by the benzofuran 5HT4 agonist, prucalopride, in healthy humans."[6] Gut, 49, 48-53.

-

Organic Syntheses. "Diethyl bis(hydroxymethyl)malonate and related condensations." (General reference for malonate condensations).

Sources

- 1. Kinetics and mechanism of photoactivated periodate reaction with 4-chlorophenol in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

- 6. Selective stimulation of colonic transit by the benzofuran 5HT4 agonist, prucalopride, in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acidity and pKa of 5-Chloro-1-benzofuran-3-carboxylic acid

Abstract

Introduction: The Significance of Benzofurans and Molecular Acidity in Drug Discovery

The benzofuran scaffold is a privileged heterocyclic system found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the benzofuran ring system makes it a valuable building block for the design of novel therapeutic agents.[3][4][5] The biological activity of these molecules is intrinsically linked to their physicochemical properties, among which the acid dissociation constant (pKa) is paramount.

The pKa of a molecule governs its degree of ionization at a given pH, which in turn influences its solubility, permeability, protein binding, and interaction with biological targets. For an acidic compound like 5-Chloro-1-benzofuran-3-carboxylic acid, the pKa value determines the equilibrium between its neutral (protonated) and anionic (deprotonated) forms. This equilibrium is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of the factors influencing the pKa of this specific molecule is therefore essential for its potential development as a therapeutic agent.

This guide will deconstruct the structural and electronic factors that determine the acidity of 5-Chloro-1-benzofuran-3-carboxylic acid and provide actionable protocols for its pKa determination.

Theoretical Framework: Predicting the Acidity of 5-Chloro-1-benzofuran-3-carboxylic acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[6][7] Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value.[8][9] In the case of 5-Chloro-1-benzofuran-3-carboxylic acid, several structural features contribute to its overall acidity.

The Benzofuran Ring System

The benzofuran ring system itself influences the acidity of the attached carboxylic acid. The fused benzene ring is an aromatic system that can delocalize electron density. The oxygen atom in the furan ring also possesses lone pairs of electrons that can participate in resonance. The position of the carboxylic acid group at the 3-position is crucial, as its proximity to the furan oxygen and the benzene ring will dictate the electronic effects at play.

The Inductive Effect of the Chloro Substituent

The primary driver of acidity in this molecule, beyond the inherent acidity of a carboxylic acid, is the presence of the chlorine atom at the 5-position. Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect).[6][7][10] This effect is transmitted through the sigma bonds of the molecule, pulling electron density away from the carboxylate group.[11] This withdrawal of electron density helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it.[7] A more stable conjugate base corresponds to a stronger acid and a lower pKa.[6][8] The effect of the chloro group's position is significant; while a substituent at the para position (relative to the point of fusion) has a pronounced effect, the distance from the carboxylic acid group will attenuate this inductive influence to some degree.[7][11]

Resonance Effects

Resonance effects involve the delocalization of electrons through the pi system of the molecule. The benzofuran ring system allows for delocalization of the negative charge of the carboxylate anion. The electron-withdrawing nature of the chloro group can further enhance the stability of the resonance structures of the conjugate base.

Estimated pKa

While an experimental value is not available, we can estimate the pKa of 5-Chloro-1-benzofuran-3-carboxylic acid by considering related compounds. Benzoic acid has a pKa of approximately 4.2.[8] The presence of an electron-withdrawing chloro group at the para position in p-chlorobenzoic acid lowers the pKa to 4.0.[8] The fused furan ring in the benzofuran system is also expected to influence the acidity. Given the strong electron-withdrawing nature of the chloro substituent, it is highly probable that the pKa of 5-Chloro-1-benzofuran-3-carboxylic acid is lower than that of benzoic acid, likely in the range of 3.5 to 4.0. However, for drug development purposes, a precise experimental or high-confidence computational value is necessary.

The following diagram illustrates the key electronic effects influencing the acidity of the molecule.

Caption: Key electronic effects determining the acidity of the target molecule.

Methodologies for pKa Determination

To obtain a precise pKa value for 5-Chloro-1-benzofuran-3-carboxylic acid, both experimental and computational methods can be employed. The choice of method will depend on the availability of the compound, required accuracy, and available resources.

Experimental Protocols

Experimental determination of pKa typically involves measuring a pH-dependent property of the molecule.[12] For carboxylic acids, potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.[13][14][15]

This is a classic and widely used method for determining the pKa of acids and bases.[12][15][16]

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is the pH at which the acid is half-neutralized (i.e., when the concentration of the acid equals the concentration of its conjugate base).[16]

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M NaOH and accurately determine its concentration by titrating against a primary standard (e.g., potassium hydrogen phthalate).

-

Accurately weigh a sample of 5-Chloro-1-benzofuran-3-carboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if solubility in pure water is low) to a known volume to create a solution of approximately 0.01 M.

-

-

Calibration of pH Meter: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at the temperature of the experiment.

-

Titration:

-

Place a known volume (e.g., 25.00 mL) of the 5-Chloro-1-benzofuran-3-carboxylic acid solution into a beaker.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution gently.

-

Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point (Veq) from the inflection point of the titration curve. This can be more accurately determined from a first derivative plot (ΔpH/ΔV vs. V) where the peak corresponds to Veq.

-

The volume of NaOH required to reach the half-equivalence point is Veq/2.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Sources

- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Revision Notes - Acidity of Chlorine-Substituted Carboxylic Acids | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. pKa and log p determination | PPTX [slideshare.net]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. m.youtube.com [m.youtube.com]

The Pharmacological Versatility of Benzofuran-3-Carboxylic Acid Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Benzofuran-3-Carboxylic Acid Core - A Privileged Scaffold in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives are ubiquitous in nature and have been the focus of extensive synthetic efforts due to their broad spectrum of biological activities.[1][2] Among the various classes of benzofuran derivatives, those bearing a carboxylic acid moiety at the 3-position have emerged as particularly promising scaffolds for the development of novel therapeutic agents. This guide provides an in-depth technical exploration of the multifaceted biological activities of benzofuran-3-carboxylic acid derivatives, offering insights into their synthesis, mechanisms of action, and the experimental methodologies used to evaluate their potential as antimicrobial, anticancer, and anti-inflammatory agents. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical entity.

Synthetic Strategies for Benzofuran-3-Carboxylic Acid Scaffolds

The construction of the benzofuran-3-carboxylic acid core is a critical first step in the exploration of its therapeutic potential. Various synthetic routes have been developed, often starting from readily available precursors. A common and effective strategy involves the reaction of a substituted phenol with a halo-ketone, followed by cyclodehydration.[3] More specific methods for the synthesis of benzofuran-3-carboxylate esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids, have also been extensively reviewed.[4]

A generalized synthetic approach often begins with the esterification of a commercially available or synthesized benzofuran-3-carboxylic acid derivative, such as 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.[5] This can be achieved through reaction with an alkylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate.[5] Further modifications, such as halogenation, can be introduced to the benzofuran ring or the side chains to explore structure-activity relationships (SAR).[6]

Below is a generalized workflow for the synthesis and derivatization of the benzofuran-3-carboxylic acid scaffold.

Caption: Generalized synthetic workflow for benzofuran-3-carboxylic acid derivatives.

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties. Benzofuran-3-carboxylic acid derivatives have demonstrated significant promise in this arena, particularly against Gram-positive bacteria and various fungal strains.[6][7]

Mechanism of Action

The precise antimicrobial mechanism of action for many benzofuran derivatives is still under investigation. However, it is believed that their planar structure allows for intercalation with microbial DNA, disrupting replication and transcription. Additionally, some derivatives may interfere with key enzymatic processes essential for microbial survival. The introduction of halogen atoms into the benzofuran structure has been shown to significantly enhance antimicrobial activity, likely by increasing the lipophilicity of the compounds and facilitating their passage through microbial cell membranes.[6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

A cornerstone for assessing the in vitro antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The broth microdilution method is a standardized and widely accepted protocol for this purpose.

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the benzofuran-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours for most bacteria.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation: Antimicrobial Activity of Benzofuran-3-Carboxylic Acid Derivatives

| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus | 50-100 | [6] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus | 50-100 | [6] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus | 100-200 | [6] |

| Halogenated benzofuran-3-carboxylic acid derivatives | Gram-positive bacteria | 50-200 | [7] |

| Benzofuran-3-carboxamide derivative 6b | Staphylococcus aureus | 6.25 | [8] |

| Benzofuran-3-carboxamide derivative 6b | Escherichia coli | 6.25 | [8] |

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [9] |

| Benzofuran derivative 1 | Escherichia coli | 25 | [9] |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [9] |

Anticancer Activity: Targeting Key Signaling Pathways in Oncology

The benzofuran scaffold is a recurring motif in a number of natural and synthetic compounds with potent anticancer activity.[2][10][11] Derivatives of benzofuran-3-carboxylic acid have been shown to exhibit significant cytotoxicity against a range of cancer cell lines, often with promising selectivity.[10][12]

Mechanism of Action

The anticancer activity of benzofuran-3-carboxylic acid derivatives is often multifactorial, involving the modulation of key signaling pathways that are dysregulated in cancer. Several derivatives have been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[2] Others have been found to interfere with the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in various cancers.[4] Furthermore, some compounds induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[10]

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran-3-carboxylic acid derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

-

On the day of the experiment, weigh the animals and randomly assign them to different groups (e.g., vehicle control, positive control, and test compound groups).

-

-

Compound Administration:

-

Administer the benzofuran-3-carboxylic acid derivative orally or via intraperitoneal injection at various doses.

-

The vehicle control group receives the solvent used to dissolve the compound, and the positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

-

-

Induction of Inflammation:

-

One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each test group compared to the vehicle control group.

-

A significant reduction in paw volume indicates anti-inflammatory activity.

-

Data Presentation: Anti-inflammatory Activity of Benzofuran-3-Carboxylic Acid Derivatives

| Compound/Derivative | Model | Dose | % Inhibition of Edema | Reference |

| Benzofuran-3-carboxamide derivative 6b | Carrageenan-induced paw edema | 100 mg/kg | 71.10% at 2h | [8] |

| Benzofuran-3-carboxamide derivative 6a | Carrageenan-induced paw edema | 100 mg/kg | 61.55% at 2h | [8] |

| 3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid | Cotton pellet induced granuloma | 100 mg/kg | Significant | [13] |

| Benzofuran derivative 1 | Inhibition of NO production | - | IC50 = 17.31 µM | [14] |

| Benzofuran derivative 3 | Inhibition of NO production | - | IC50 = 16.5 µM | [14] |

Conclusion and Future Perspectives

The benzofuran-3-carboxylic acid scaffold has unequivocally established itself as a privileged structure in the landscape of drug discovery. The diverse and potent biological activities exhibited by its derivatives, spanning antimicrobial, anticancer, and anti-inflammatory applications, underscore its therapeutic potential. The synthetic accessibility of this core structure, coupled with the ability to readily introduce a wide range of substituents, provides a fertile ground for medicinal chemists to fine-tune its pharmacological properties.

Future research in this area should focus on several key aspects. A deeper understanding of the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective derivatives. The exploration of novel synthetic methodologies that allow for greater structural diversity is also warranted. Furthermore, comprehensive in vivo studies are necessary to translate the promising in vitro activities into tangible therapeutic outcomes. The continued investigation of benzofuran-3-carboxylic acid scaffolds holds the promise of delivering novel and effective treatments for a myriad of human diseases.

References

-

Abdel-Wahab, B. F., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(6), 1022–1027. [Link]

-

Lomatividya, B., & Baidya, M. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 10-15. [Link]

-

Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

-

Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MOJ Biorg Org Chem, 1(2), 00008. [Link]

-

El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11463. [Link]

-

Litvinova, V. A., & Tikhomirov, A. S. (2019). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Chemistry of Heterocyclic Compounds, 55(8), 738-740. [Link]

-

Chen, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 26(16), 8934. [Link]

-

Kossakowski, J., et al. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules (Basel, Switzerland), 15(7), 4737–4749. [Link]

-

Mishra, P., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Khan, I., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(3), 1023. [Link]

-

Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27934–27955. [Link]

-

Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

-

Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 83, 393–403. [Link]

-

Chen, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International journal of molecular sciences, 26(16), 8934. [Link]

-

Królewska-Golińska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (Basel, Switzerland), 24(8), 1591. [Link]

-

Lomatividya, B., & Baidya, M. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 10-15. [Link]

-

Litvinova, V. A., & Tikhomirov, A. S. (2019). METHODS FOR THE SYNTHESIS OF BENZOFURAN-3-CARBOXYLATE ESTERS. Chemistry of Heterocyclic Compounds, 55(8), 738-740. [Link]

-

Singh, N., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Biological and Environmental Chemistry, 12(5), 280-289. [Link]

-

Patil, J. V., et al. (2023). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Synthetic Communications, 53(3), 217-233. [Link]

-

Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 743-745. [Link]

-

Wang, M., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC advances, 12(45), 29281–29285. [Link]

-

Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. In: Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024). Atlantis Press. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jopcr.com [jopcr.com]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ijbcp.com [ijbcp.com]

- 14. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) analysis for 5-Chloro-1-benzofuran-3-carboxylic acid

CAS Number: 93670-31-6 Molecular Formula: C₉H₅ClO₃ Molecular Weight: 196.59 g/mol [1]

Executive Summary & Compound Profile

5-Chloro-1-benzofuran-3-carboxylic acid is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of bioactive pharmacophores. As a benzofuran derivative, it serves as a critical scaffold in the development of antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4]

Unlike commodity chemicals, this compound is often handled in research quantities (milligram to gram scale), where specific toxicological data is frequently extrapolated from structural analogues.[2] This guide bridges the gap between limited vendor data and practical laboratory safety, employing a Risk Assessment & Process Safety Management (PSM) approach.

Physicochemical Identity Table[2]

| Property | Data | Operational Implication |

| CAS Number | 93670-31-6 | Unique identifier for inventory tracking.[5] |

| Physical State | Solid (Crystalline Powder) | Risk of dust aerosolization; requires local exhaust ventilation.[2] |

| Solubility | DMSO, DMF, Methanol | Low water solubility implies difficult cleanup with water alone.[2] |

| Acidity (pKa) | ~3.5 - 4.0 (Predicted) | Behaves as a weak organic acid; incompatible with strong bases/oxidizers. |

| Lipophilicity | LogP ~ 2.5 - 3.0 | Moderate lipophilicity facilitates skin absorption and membrane penetration. |

Hazard Architecture & Toxicology Analysis[2]

The safety profile of 5-Chloro-1-benzofuran-3-carboxylic acid is dictated by its two primary structural features: the carboxylic acid moiety (proton donor) and the chlorinated benzofuran core (lipophilic aromatic system).

GHS Hazard Classification (Derived)

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.

Mechanistic Toxicology

The combination of acidity and lipophilicity creates a specific hazard profile.[2] The lipophilic benzofuran ring allows the compound to penetrate the lipid bilayer of cell membranes, while the carboxylic acid group lowers local pH, causing cellular irritation and protein denaturation.[2]

Visualization: The Hazard Cascade

The following diagram illustrates the progression from exposure to physiological impact, highlighting the "Double-Hit" mechanism of lipophilicity and acidity.[2]

Figure 1: Mechanistic pathway of benzofuran acid toxicity, showing how structural properties lead to specific GHS hazard outcomes.[2]

Operational Control & Handling Protocols

To ensure scientific integrity and safety, the handling of this compound must follow a closed-loop system where exposure is minimized at every step.[2]

A. Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are required.[2] Latex is insufficient due to the aromatic nature of the benzofuran ring, which may permeate natural rubber.[2] Double-gloving is recommended for solutions in DMSO/DMF.

-

Respiratory Protection: If handling >100 mg of powder outside a fume hood, use a P95/P3 particulate respirator .[2]

-

Eye Protection: Chemical splash goggles (ANSI Z87.[2]1) are mandatory; safety glasses are insufficient for acidic powders that can become airborne.[2]

B. Synthesis & Solubilization Workflow

The following protocol ensures safe dissolution and reaction setup, minimizing the risk of "dusting" (aerosolization of the solid).

Protocol 1: Safe Solubilization (Self-Validating)

-

Weighing: Weigh the solid into a tared vial inside the fume hood. If the balance is external, cap the vial immediately after transfer.[2]

-

Solvent Addition: Add the solvent (e.g., DMSO) slowly down the side of the vial to prevent displacing powder into the air.[2]

-

Validation: Check for clarity. If the solution remains cloudy, sonicate in a sealed bath.[2] Do not heat open vials of benzofuran acids, as sublimation or decarboxylation may occur.[2]

Visualization: Safe Handling Workflow

This workflow delineates the critical control points (CCPs) during the experimental lifecycle.[2]

Figure 2: Operational workflow emphasizing Critical Control Points (CCPs) to prevent exposure during synthesis.

Emergency Response & Environmental Fate

In the event of a spill or exposure, the acidic nature of the compound dictates the response strategy.[2]

Spill Neutralization Protocol

Do not simply wipe up the powder, as this spreads the contamination.[2]

-

Isolate: Evacuate the immediate area (3-meter radius).

-

Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a dedicated acid spill kit.[2] Wait for any fizzing to cease (indicates neutralization of the carboxylic acid).[2]

-

Collect: Sweep the neutralized solid into a hazardous waste bag using a dustpan.

-

Clean: Wipe the surface with a 10% ethanol solution, followed by water.[2]

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[2][6] Critical: Lift the eyelids to ensure the acidic residue is washed from the fornix.[2]

-

Skin Contact: Wash with soap and water.[2][6] Avoid using organic solvents (ethanol/acetone) on the skin, as this may increase the absorption of the lipophilic benzofuran ring.[2]

Storage & Stability[2][5]

-

Condition: Store at 2-8°C (Refrigerated).

-

Incompatibility: Keep away from strong oxidizing agents and strong bases.[2]

-

Shelf Life: Re-test purity annually (HPLC) as benzofurans can be susceptible to oxidative degradation over time.[2]

References

-

PubChem. (2024).[2][7] Compound Summary: Benzofuran-3-carboxylic acid derivatives. National Library of Medicine.[2] Retrieved from [Link]

-

National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][2]

-

Sama-CV. (2024). 5-Chloro-1-benzofuran-3-carboxylic acid MSDS Data. Retrieved from [Link]

Sources

- 1. CAS: 93670-31-6 | CymitQuimica [cymitquimica.com]

- 2. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Highly Recommended Products â Best Deals Online [api.sama-cv.com]

- 6. fishersci.com [fishersci.com]

- 7. 5-Chloro-1-benzofuran-2-carboxylic acid | C9H5ClO3 | CID 937838 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 5-Substituted Benzofuran Carboxylate: A Technical Guide to History, Synthesis, and SAR

[1]

Introduction: The Privileged Scaffold

The benzofuran ring system is a "privileged structure" in drug discovery, capable of serving as a ligand for diverse biological targets. However, the specific subclass of 5-substituted benzofuran-2-carboxylic acids occupies a unique niche. The C2-carboxylic acid provides a critical hydrogen-bond donor/acceptor motif (often mimicking phosphate groups or interacting with arginine residues in active sites), while the C5-position serves as the primary vector for pharmacokinetic (PK) optimization and potency tuning.[1]

The Pharmacophore Triangle

-

Position 2 (COOH): Anchors the molecule via salt bridges (e.g., Arg/Lys residues in Kinases or GPCRs).[1]

-

Position 5 (Substituent): Modulates lipophilicity (

) and metabolic stability; critical for filling hydrophobic pockets.[1] -

Benzofuran Core: Provides rigid planarity for

stacking interactions.[1]

Historical Genesis: From Natural Products to Rational Design

The discovery of this chemical class did not occur in a vacuum; it evolved through three distinct generations of medicinal chemistry.

Generation 1: The Natural Product Era (1930s-1950s)

The lineage traces back to Khellin , a natural benzofuranone isolated from Ammi visnaga.[1] While Khellin was a vasodilator, its poor therapeutic index necessitated structural simplification. This era established the benzofuran core but lacked the specific carboxylic acid functionality at C2.

Generation 2: The Antiarrhythmic Breakthrough (1960s-1980s)

Synthetic efforts to improve Khellin led to Amiodarone and later Dronedarone .[1]

-

Key Insight: Introduction of the 5-butyl/benzoyl substituents proved that the C5 position was the "metabolic handle" and the primary driver of lipophilic interaction.

-

Limitation: These were non-acidic, highly lipophilic drugs with long half-lives and toxicity issues.[1]

Generation 3: The "Acid Pivot" (1990s-Present)

The modern era began when researchers recognized that introducing a carboxylic acid at C2 (or a propanoic acid tail) could convert the scaffold into a potent mimetic for fatty acids and phosphate groups.[1]

-

Pim-1 Kinase Inhibitors: 5-substituted benzofuran-2-carboxylic acids were identified as potent ATP-competitive inhibitors.[1] The carboxylate interacts with the catalytic lysine (Lys67), while substituents at C5 (e.g., bromo, aryl) occupy the hydrophobic pocket.[1]

-

Metabolic Targets (GPR40/FFAR1): The discovery of Fasiglifam (TAK-875) validated the dihydrobenzofuran acid scaffold.[1] However, fully aromatic benzofuran acids (specifically 5-aryloxy derivatives) emerged as backup series with distinct safety profiles.

Synthetic Methodologies: The Logic of Assembly

To access 5-substituted benzofuran-2-carboxylic acids, researchers typically choose between three pathways. The choice depends on the availability of starting materials and the tolerance of the C5-substituent.

Comparative Synthetic Pathways

| Methodology | Key Bond Formation | Advantages | Disadvantages |

| Rap-Stoermer Condensation | Phenolate alkylation + Aldol | Scalable; uses cheap salicylaldehydes.[1] | Harsh basic conditions; limited by aldehyde availability. |

| Perkin Rearrangement | Coumarin ring contraction | High atom economy; robust. | Requires synthesis of 3-halocoumarin precursor first. |

| Sonogashira Cyclization | Pd-catalyzed Alkyne coupling | Modular; tolerates sensitive groups.[1] | Expensive catalysts; requires o-iodophenols.[1] |

Visualization: Retrosynthetic Logic

The following diagram illustrates the strategic disconnection for the 5-substituted scaffold.

Caption: Retrosynthetic analysis showing the three primary disconnections to access the 5-substituted benzofuran core.[1]

Detailed Experimental Protocol

Target: Synthesis of 5-Bromo-1-benzofuran-2-carboxylic acid . Rationale: The 5-bromo derivative is the most valuable intermediate, allowing subsequent diversification at C5 via Suzuki, Heck, or Buchwald-Hartwig couplings.[1]

Methodology: Rap-Stoermer Condensation (Optimized)

This protocol utilizes a one-pot alkylation/cyclization sequence that avoids the isolation of the intermediate ether, maximizing yield.[1]

Reagents

-

5-Bromosalicylaldehyde (20.0 mmol, 4.02 g)[1]

-

Ethyl bromoacetate (24.0 mmol, 2.66 mL)

-

Potassium Carbonate (

), anhydrous (60.0 mmol, 8.29 g)[1] -

Dimethylformamide (DMF), anhydrous (40 mL)[1]

-

Sodium Hydroxide (NaOH), 2N aqueous solution.[1]

Step-by-Step Workflow

-

Alkylation/Cyclization:

-

Charge a 100 mL round-bottom flask with 5-bromosalicylaldehyde and anhydrous DMF.

-

Add

and stir at room temperature for 15 minutes to generate the phenolate. -

Add ethyl bromoacetate dropwise.

-

Heat the mixture to 110°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the aldehyde spot disappears.[1]

-

Mechanism Note: The phenolate displaces the bromide (S_N2), followed by an intramolecular aldol condensation and dehydration to form the benzofuran ring.

-

-

Saponification (In-situ):

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of 2N NaOH solution directly to the DMF mixture.

-

Stir at 80°C for 2 hours to hydrolyze the ethyl ester.

-

-

Work-up & Purification:

-

Pour the reaction mixture into 200 mL of ice-water.

-

Acidify carefully with 6N HCl to pH 1–2. A thick white precipitate will form.

-

Filter the solid and wash exclusively with cold water (3 x 50 mL).[1]

-

Recrystallization: Dissolve the crude solid in hot ethanol, filter while hot to remove inorganic salts, and allow to crystallize.[1]

-

Validation Parameters

-

Yield: 85–92%

-

Melting Point: 258–260°C

-

NMR (DMSO-

Structure-Activity Relationship (SAR) Logic[1]

The 5-substituted benzofuran-2-carboxylic acids exhibit a sharp SAR profile.[1] The following logic flow explains how specific substitutions drive biological activity, particularly for Pim-1 Kinase and Antimicrobial targets.

SAR Decision Matrix

-

The Acid Head (C2): Must remain free or be a bioisostere (tetrazole).[1] Esterification kills activity for kinase/GPCR targets but may improve cell permeability for prodrugs.

-

The 5-Position Switch:

-

Halogens (Cl, Br): Increase potency against bacterial strains (S. aureus) by enhancing membrane penetration.[1]

-

Aryl/Heteroaryl: Critical for Kinase inhibition. A 5-phenyl or 5-pyridyl group extends into the ATP-binding pocket's hydrophobic region.

-

Alkoxy: Generally reduces potency in antimicrobial screens but enhances metabolic stability in cardiac targets.

-

Visualization: SAR Pathway

Caption: SAR logic flow for 5-substituted benzofuran-2-carboxylic acids, highlighting divergent optimization paths.

Future Outlook

The "next generation" of this scaffold is moving beyond simple substitution. Current trends involve:

-

C-H Activation: Direct arylation of the C5 position using Ruthenium catalysts to avoid pre-functionalized halogens.

-

Multivalent Ligands: Linking the C2-acid to other pharmacophores (e.g., triazoles) to create dual-action hybrids for resistant bacterial strains.[1]

References

-

Xiang, Y., et al. (2011).[1][2] "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link[1]

-

Bhaskar, K., & Yadav, J. S. (2021).[1][3] "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry. Link

-

Negoro, N., et al. (2010).[1][4] "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist."[1][4] ACS Medicinal Chemistry Letters. Link[1]

-

Rao, G. K., et al. (2019).[1] "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction." Tetrahedron Letters. Link[1]

-

Kumar, S., et al. (2014).[1] "Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors." European Journal of Medicinal Chemistry. Link

-

Perkin, W. H. (1870).[1] "On the hydride of aceto-salicyl." Journal of the Chemical Society. (Historical Reference for Perkin Rearrangement).

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Chloro-1-benzofuran-3-carboxylic Acid: A Keystone for Rational Drug Design

This guide provides a comprehensive technical overview of the methodologies and strategic considerations involved in the single-crystal X-ray diffraction analysis of 5-Chloro-1-benzofuran-3-carboxylic acid. For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional atomic arrangement of this promising heterocyclic scaffold is paramount for unlocking its full therapeutic potential. The benzofuran core is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities.[1][2] The targeted analysis of the 5-chloro substituted derivative offers insights into how halogen bonding and other non-covalent interactions can be leveraged to enhance binding affinity and selectivity for its biological targets.

X-ray crystallography remains the gold standard for elucidating the precise three-dimensional structure of molecules, providing invaluable data for structure-based drug design (SBDD).[3][4][5][6] The atomic coordinates derived from a high-resolution crystal structure enable a detailed understanding of a molecule's conformation, stereochemistry, and intermolecular interactions. This knowledge is crucial for optimizing lead compounds, designing novel therapeutics with improved efficacy and safety profiles, and understanding fundamental biological processes at the molecular level.[7] This document will guide you through the entire workflow, from material synthesis and crystallization to data analysis and interpretation, emphasizing the "why" behind each experimental choice.

Part 1: Synthesis and Crystallization – The Foundation of a Successful Structure Determination

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. The journey to obtaining such a crystal begins with the synthesis of the target compound, 5-Chloro-1-benzofuran-3-carboxylic acid, followed by a meticulous crystallization process.

Synthesis of 5-Chloro-1-benzofuran-3-carboxylic Acid

While various synthetic routes to benzofuran derivatives have been reported, a common approach involves the cyclization of appropriately substituted phenols.[8] A plausible and efficient synthesis of the title compound can be achieved through a multi-step process, which is a critical first step before any crystallographic analysis can be performed. The purity of the final compound is essential for successful crystallization.

The Art and Science of Crystallization

Growing diffraction-quality single crystals is often the most challenging step in the structure determination process. It is an empirical science that requires patience and a systematic approach to screen various conditions. The ideal crystal for single-crystal X-ray diffraction should be well-formed, free of defects, and typically have dimensions between 30 and 300 microns.[9]

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by assessing the solubility of 5-Chloro-1-benzofuran-3-carboxylic acid in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent.

-

Monitor the vial for crystal growth over several days to weeks. The slow rate of evaporation is crucial for the formation of well-ordered crystals.

-

-

Vapor Diffusion (Hanging Drop and Sitting Drop):

-

Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant.

-

Sitting Drop: A drop of the compound solution is mixed with a precipitant solution on a post in a sealed chamber containing a larger reservoir of the precipitant.

-

In both methods, the solvent from the drop slowly diffuses into the reservoir, leading to supersaturation and crystal formation.

-

-

Temperature Gradient:

-

Create a saturated solution at an elevated temperature.

-

Slowly cool the solution to induce crystallization. The rate of cooling should be carefully controlled to promote the growth of single crystals rather than a precipitate.

-

The choice of crystallization method and solvent system is critical and often requires extensive screening. The presence of the carboxylic acid and chloro-substituent on the benzofuran ring will influence the intermolecular interactions and thus the crystal packing, making the selection of appropriate solvents and techniques a key experimental parameter.